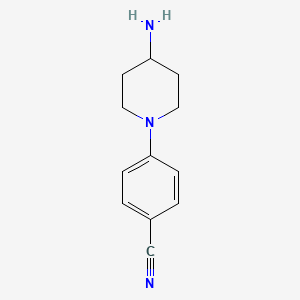

4-(4-Aminopiperidin-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminopiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-1-3-12(4-2-10)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHZXPNIIVSIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288758 | |

| Record name | 4-(4-Amino-1-piperidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281234-90-0 | |

| Record name | 4-(4-Amino-1-piperidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281234-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Amino-1-piperidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Aminopiperidin 1 Yl Benzonitrile and Its Analogs

Retrosynthetic Analysis and Strategic Disconnection Approaches for the 4-(4-Aminopiperidin-1-yl)benzonitrile Core

Retrosynthetic analysis of this compound identifies the most strategic bond disconnections to simplify the molecule into readily available starting materials. The primary and most logical disconnection is the C-N bond between the piperidine (B6355638) nitrogen and the cyanophenyl ring. This approach simplifies the target molecule into two key synthons: a 4-aminopiperidine (B84694) synthon and a 4-cyanophenyl synthon.

This leads to two main synthetic strategies:

Nucleophilic Aromatic Substitution (SNAr): This forward synthesis involves the reaction of 4-aminopiperidine with an activated aryl halide, most commonly 4-fluorobenzonitrile (B33359). The electron-withdrawing nitrile group activates the aromatic ring, facilitating nucleophilic attack by the secondary amine of the piperidine. A base is typically used to neutralize the hydrofluoric acid byproduct. A related synthesis has been reported involving the reaction of 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile in DMSO, which yielded the desired product after refluxing for three hours. nih.gov

Palladium-Catalyzed Cross-Coupling: A more versatile approach involves the Buchwald-Hartwig amination, which couples 4-aminopiperidine (or a protected version) with a less reactive aryl halide like 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile. This method offers a broader substrate scope and often proceeds under milder conditions than SNAr.

An alternative disconnection can be envisioned at the C4-amino bond of the piperidine ring. This would involve the synthesis of a 1-(4-cyanophenyl)piperidine-4-one precursor, followed by reductive amination to install the C4-amino group. nih.gov This route is particularly useful for creating analogs with different substituents on the amino group.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Benzonitrile (B105546) Derivatives

Palladium-catalyzed reactions are fundamental tools for the synthesis of this compound and its precursors, enabling the efficient formation of key carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination Strategies for N-Arylation of Piperidine Moiety

The Buchwald-Hartwig amination is a powerful method for constructing the pivotal C(aryl)-N(piperidine) bond. This reaction couples an amine with an aryl halide or triflate and has been extensively developed to accommodate a wide range of substrates, including sterically hindered and electronically diverse partners. beilstein-journals.orgnih.gov For the synthesis of this compound, this typically involves the coupling of 4-aminopiperidine with 4-halobenzonitriles.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, which comprises a palladium source, a phosphine (B1218219) ligand, and a base. nih.gov Modern, bulky, and electron-rich phosphine ligands, such as X-Phos and BippyPhos, have proven to be exceptionally effective, allowing for the use of less reactive and more economical aryl chlorides as substrates. beilstein-journals.orgnih.gov The reaction conditions can often be accelerated using microwave irradiation, which can dramatically reduce reaction times from hours to minutes. beilstein-journals.orglookchem.com

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Amines

| Catalyst | Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene (B28343) | Microwave | beilstein-journals.org |

| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOt-Bu | Toluene | 80-110 °C | nih.gov |

| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 °C | General |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | General |

Suzuki-Miyaura and Sonogashira Coupling Adaptations for Precursor Synthesis

While Buchwald-Hartwig amination forms the final C-N bond, other palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are invaluable for synthesizing functionalized precursors, particularly complex benzonitrile derivatives that are not commercially available.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron reagent (like a boronic acid or ester) and an organohalide. tcichemicals.com It is exceptionally versatile and tolerant of numerous functional groups. In the context of synthesizing analogs of this compound, the Suzuki-Miyaura reaction could be used to prepare a substituted 4-halobenzonitrile. For instance, a dihalobenzene could be selectively coupled with an arylboronic acid, leaving the second halide available for a subsequent Buchwald-Hartwig amination. The reaction is typically catalyzed by a palladium(0) complex with phosphine ligands and requires a base to activate the boronic acid. libretexts.orgmdpi.com

Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org It is the premier method for synthesizing arylalkynes. For analog synthesis, 4-halobenzonitrile could be coupled with various terminal alkynes to introduce an alkynyl moiety onto the benzonitrile ring. youtube.com This alkyne group can serve as a handle for further transformations or as a key structural feature in the final molecule. The reaction is typically carried out under mild, anaerobic conditions using an amine base. organic-chemistry.orgyoutube.com

Table 2: Palladium-Catalyzed C-C Coupling for Benzonitrile Precursor Synthesis

| Reaction Type | Substrates | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, Base (Na₂CO₃, K₃PO₄) | Forms biaryl compounds. Tolerant of many functional groups. | tcichemicals.commdpi.com |

| Sonogashira | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base (Et₃N, piperidine) | Forms arylalkynes. Mild reaction conditions. | wikipedia.orgorganic-chemistry.org |

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

While the parent compound is achiral, the synthesis of chiral analogs is of significant interest for exploring structure-activity relationships. Chirality is typically introduced by adding substituents at the C2, C3, C5, or C6 positions of the piperidine ring.

Kinetic Resolution: This technique separates enantiomers of a racemic mixture by having a chiral catalyst or reagent that reacts at a faster rate with one enantiomer. A notable example is the kinetic resolution of N-Boc-2-arylpiperidines using a chiral base system, such as n-butyllithium and the chiral ligand (-)-sparteine. whiterose.ac.uk This process selectively deprotonates one enantiomer, which can then be trapped with an electrophile, allowing for the separation of both the unreacted starting material and the product in high enantiomeric excess. whiterose.ac.ukacs.org

Asymmetric Catalysis: This approach uses a chiral catalyst to directly create a stereocenter from a prochiral substrate, often with high enantioselectivity. The chiral allylation of imines, for instance, has become a key method for producing chiral cyclic amines. beilstein-journals.org Organocatalysis using chiral phosphoric acids derived from BINOL has emerged as a powerful tool for various asymmetric transformations leading to chiral amine motifs.

Chiral Resolution by HPLC: For racemic mixtures of chiral piperidine analogs, separation can be achieved using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel OD and Chiralpak AD, are commonly used to resolve enantiomers of piperidine derivatives. researchgate.netnih.gov The separation mechanism relies on differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral stationary phase. researchgate.net

Table 3: Approaches for Asymmetric Synthesis of Chiral Piperidine Analogs

| Method | Description | Key Reagents / Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral base (e.g., n-BuLi / (-)-sparteine) | Enantioenriched starting material and product. | whiterose.ac.ukacs.org |

| Asymmetric Catalysis | Direct formation of a stereocenter using a chiral catalyst. | Chiral Phosphoric Acids, Chiral Metal Complexes | High enantiomeric excess (ee) in the product. | beilstein-journals.org |

| Chiral HPLC | Chromatographic separation of enantiomers. | Chiral Stationary Phase (e.g., Chiralcel OD) | Isolation of pure enantiomers from a racemate. | researchgate.netnih.gov |

Flow Chemistry and Continuous Processing Techniques in the Synthesis of this compound

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react, with the product emerging in a continuous stream.

This technology is particularly well-suited for the synthesis of piperidine cores and their subsequent functionalization. For example, the catalytic hydrogenation of pyridine (B92270) derivatives to form piperidines can be performed efficiently and safely in a continuous flow microreactor. patsnap.com Such systems allow for the use of high temperatures and pressures while minimizing the volume of hazardous material (like hydrogen gas) at any given time, drastically improving the safety profile compared to large-scale batch hydrogenation. researchgate.net Flow reactors also provide superior heat and mass transfer, leading to faster reactions, higher yields, and better process control. researchgate.netacs.org

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires larger vessels and poses safety risks. | Easy; achieved by running the system for a longer time. |

| Safety | Higher risk, especially with hazardous reagents or exothermic reactions. | Inherently safer due to small reaction volumes and superior temperature control. |

| Heat Transfer | Often inefficient, leading to temperature gradients and side products. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. |

| Process Control | Limited; parameters are adjusted for the entire batch. | Precise control over residence time, temperature, and stoichiometry. |

| Yield & Purity | Can be lower due to inefficiencies in mixing and heat transfer. | Often higher yields and purity due to optimized and consistent reaction conditions. |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key strategies include:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is an excellent green solvent, and many cross-coupling reactions, including Suzuki-Miyaura, have been adapted to run in aqueous media. tcichemicals.comeurekaselect.com

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times, thus lowering energy consumption compared to conventional heating methods. beilstein-journals.orgeurekaselect.com

Alternative Reagents: The use of ionic liquids can provide a greener reaction medium. In some preparations of benzonitrile, ionic liquids have been shown to act as a recyclable co-solvent, catalyst, and phase-separation agent, greatly simplifying the purification process and eliminating the need for metal salt catalysts. rsc.orgresearchgate.netrsc.org

Atom Economy: Processes like the ammoxidation of toluene to produce benzonitrile are highly atom-economical, converting starting materials into the desired product with minimal byproduct formation. medcraveonline.com

Table 5: Application of Green Chemistry Principles in Synthesis

| Principle | Strategy | Example Application | Reference |

|---|---|---|---|

| Safer Solvents | Replace hazardous organic solvents with water or bio-derived alternatives. | Suzuki-Miyaura coupling performed in water. | tcichemicals.com |

| Catalysis | Use recyclable heterogeneous catalysts instead of homogeneous ones. | Pd nanoparticles on graphene for Suzuki-Miyaura reactions. | mdpi.com |

| Energy Efficiency | Use alternative energy sources to reduce reaction time and energy use. | Microwave-assisted Buchwald-Hartwig amination. | beilstein-journals.org |

| Waste Prevention | Use recyclable reaction media that simplify purification. | Ionic liquids as recyclable catalysts/solvents for nitrile synthesis. | rsc.orgrsc.org |

| Atom Economy | Maximize the incorporation of atoms from reactants into the final product. | Industrial synthesis of benzonitrile via ammoxidation of toluene. | medcraveonline.com |

Total Synthesis of Complex Molecules Incorporating the this compound Moiety

One of the most prominent examples of a complex molecule featuring a closely related structural motif is Zanubrutinib (BGB-3111) , a second-generation Bruton's tyrosine kinase (BTK) inhibitor. acs.org While the exact starting material is not always explicitly detailed as this compound in publicly available literature, the synthesis of Zanubrutinib involves the construction of a (7S)-7-(1-acryloylpiperidin-4-yl) fragment, which is structurally analogous. The synthesis of this complex molecule highlights the strategic importance of the substituted piperidine core.

The general synthetic approach to molecules like Zanubrutinib involves the preparation of a complex heterocyclic core, in this case, a pyrazolo[1,5-a]pyrimidine (B1248293) system, which is then coupled with a protected form of the aminopiperidine fragment. google.comgoogle.comnih.gov A typical synthetic sequence can be outlined as follows:

Construction of the Heterocyclic Core: The synthesis often begins with the formation of a substituted pyrazole (B372694) derivative. For instance, a multi-step process starting from 4-phenoxybenzoic acid can lead to a key aminopyrazole intermediate. This intermediate then undergoes a cycloaddition reaction to form the pyrazolopyrimidine core.

Coupling with the Piperidine Moiety: A crucial step is the coupling of the heterocyclic core with a suitable piperidine derivative. This is often a protected form of 4-aminopiperidine. The protection of the amino group is essential to prevent unwanted side reactions during the coupling process.

Final Functionalization and Deprotection: Following the successful coupling, the final steps of the synthesis typically involve the removal of protecting groups and the introduction of any remaining functional groups. In the case of many kinase inhibitors, this includes the addition of an acryloyl group to the piperidine nitrogen, which acts as a covalent binder to the target kinase.

Another area where the this compound scaffold is of high interest is in the development of inhibitors for other kinases, such as Janus kinases (JAKs) and receptor tyrosine kinases. The piperidine-benzonitrile moiety can serve as a versatile handle for modifying the solubility, permeability, and target-binding properties of the final drug candidate.

The synthesis of these complex molecules often requires careful control of stereochemistry, particularly at the piperidine ring, as the spatial arrangement of the substituents can have a profound impact on biological activity. Chiral resolution or asymmetric synthesis techniques are therefore frequently employed to obtain the desired enantiomerically pure final product.

Interactive Data Table: Complex Molecules with this compound or Analogous Moieties

| Compound Name | Therapeutic Target | Key Synthetic Strategy |

| Zanubrutinib (BGB-3111) | Bruton's Tyrosine Kinase (BTK) | Coupling of a pyrazolo[1,5-a]pyrimidine core with a chiral piperidine derivative, followed by acylation. acs.org |

| Evobrutinib (A18) | Bruton's Tyrosine Kinase (BTK) | Regioselective nucleophilic substitution followed by Suzuki coupling and subsequent functionalization of the piperidine moiety. |

| Orelabrutinib | Bruton's Tyrosine Kinase (BTK) | Synthesis involves the formation of a pyridine-3-carboxamide (B1143946) core coupled with a substituted piperidine. nih.gov |

| BI 1356 | Dipeptidyl Peptidase-4 (DPP-4) | Systematic structural variations on a xanthine (B1682287) scaffold, incorporating a substituted aminopiperidine. nih.gov |

Mechanistic Investigations of Reactions Involving 4 4 Aminopiperidin 1 Yl Benzonitrile

Reaction Kinetics and Thermodynamics of Functional Group Transformations on the Benzonitrile (B105546) and Piperidine (B6355638) Moieties

Functional group transformations on 4-(4-aminopiperidin-1-yl)benzonitrile can occur at several sites, primarily involving the amino group of the piperidine ring and the cyano group of the benzonitrile moiety. The kinetics and thermodynamics of these transformations are dictated by the electronic and steric properties of the molecule.

One of the fundamental reactions for the synthesis of this compound itself is the nucleophilic aromatic substitution (SNAr) between 4-fluorobenzonitrile (B33359) and 4-aminopiperidine (B84694). The kinetics of SNAr reactions are highly dependent on the nature of the leaving group, with the typical reactivity order being F > Cl > Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack, which is often the rate-determining step. nih.govnih.gov Kinetic studies on analogous systems, such as the reaction between indole and 4-fluorobenzonitrile, have shown that the reaction can be first-order in both the aryl fluoride and the nucleophile at low concentrations. nih.gov The entropy of activation (ΔS‡) for such reactions is typically negative, indicating a highly organized transition state, which is consistent with an associative mechanism. nih.gov

The reaction is generally considered to proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The thermodynamics of this process are influenced by the stability of this intermediate. The electron-withdrawing nature of the cyano group in the para position is crucial for stabilizing the negative charge developed in the aromatic ring during the formation of the Meisenheimer complex, thereby making the reaction thermodynamically favorable.

Transformations involving the primary amino group of the piperidine moiety, such as acylation or alkylation, generally follow standard nucleophilic addition or substitution mechanisms. The kinetics of these reactions are influenced by the nucleophilicity of the amino group, which is in turn affected by the steric hindrance around the nitrogen atom and the electronic effects of the rest of the molecule.

Below is a representative table illustrating the expected relative reaction rates for the SNAr formation of this compound with different leaving groups on the benzonitrile moiety, based on established principles of SNAr reactions.

| Leaving Group | Relative Rate Constant (k_rel) | Activation Energy (Ea) |

| -F | High | Low |

| -Cl | Moderate | Moderate |

| -Br | Moderate | Moderate |

| -I | Low | High |

This table is illustrative and based on general trends in SNAr reactions.

Stereochemical Outcomes and Diastereoselectivity in Synthetic Modifications of this compound

The piperidine ring in this compound exists predominantly in a chair conformation. wikipedia.org The substituent at the 4-position (the amino group) can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric interactions. wikipedia.org Synthetic modifications of the piperidine ring can lead to the formation of new stereocenters, and the stereochemical outcome of these reactions is a critical consideration.

For instance, reactions at the C2 or C3 positions of the piperidine ring can lead to diastereomeric products. The diastereoselectivity of such reactions is influenced by the existing stereochemistry of the molecule and the reaction mechanism. For example, in the case of N-quaternization of substituted piperidines, the incoming alkyl group can approach from either the axial or equatorial face of the nitrogen atom, leading to a mixture of diastereomers. The ratio of these products is determined by the relative energies of the transition states leading to their formation, which are influenced by steric and electronic factors. researchgate.net

Chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, highlighting the potential for high stereocontrol in the synthesis of piperidine derivatives. nih.govacs.org These methods often employ amine oxidases and ene-imine reductases in cascade reactions to achieve high diastereo- and enantioselectivity. nih.govacs.org While specific studies on this compound are limited, these principles of stereocontrol are directly applicable to its synthetic modifications.

The following table provides a hypothetical example of the diastereomeric ratio (d.r.) that might be expected for an electrophilic addition to the piperidine ring at a position adjacent to the amino group, based on steric hindrance from the existing substituents.

| Reaction Type | Reagent | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |

| Electrophilic Addition at C3 | Bulky Electrophile | Trans | >90:10 |

| Electrophilic Addition at C3 | Small Electrophile | Trans | ~70:30 |

| Reduction of a C4-imine | Sterically Hindered Hydride | Equatorial Amine | >95:5 |

This table is illustrative and based on general principles of stereoselective synthesis in cyclic systems.

Catalytic Activation Mechanisms in Reactions of this compound

Catalysis plays a pivotal role in many reactions involving the formation and functionalization of this compound. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form the C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzonitrile) to form a Pd(II) intermediate. wikipedia.orgyoutube.com

Amine Coordination and Deprotonation: The amine (4-aminopiperidine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex. libretexts.org

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amide complex, yielding the desired product and regenerating the Pd(0) catalyst. rug.nl

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium catalyst. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. youtube.com

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the N-arylation of amines. researchgate.netresearchgate.net These reactions can proceed through different mechanisms, sometimes involving radical intermediates. researchgate.net Copper-catalyzed N-arylation of amides and nitriles, known as the Ullmann and Goldberg reactions, represent another class of catalytic transformations relevant to the synthesis of related structures. nih.govmdpi.com

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of organic reactions. acs.orgresearchgate.net For reactions involving this compound, computational studies can provide insights into reaction pathways, transition state structures, and activation energies.

For the SNAr reaction, DFT calculations can be used to model the structures and energies of the reactants, the Meisenheimer intermediate, and the transition states connecting them. Such calculations can help to rationalize the observed reactivity and selectivity. For example, computational studies on related SNAr reactions have been used to investigate the effect of solvent on the reaction mechanism and to predict kinetic isotope effects. nih.gov

In the context of catalytic reactions like the Buchwald-Hartwig amination, computational studies can elucidate the energetics of each step in the catalytic cycle. acs.org This can help in understanding the role of the ligand and other reaction components in promoting the desired transformation. For instance, calculations can reveal how the steric and electronic properties of different ligands affect the energies of the oxidative addition and reductive elimination transition states. rug.nl

Computational modeling can also be used to predict the stereochemical outcomes of reactions by calculating the energies of the diastereomeric transition states. acs.org This information is crucial for designing synthetic routes that lead to the desired stereoisomer with high selectivity.

A hypothetical energy profile for the SNAr reaction between 4-fluorobenzonitrile and 4-aminopiperidine, as could be determined by DFT calculations, is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (4-fluorobenzonitrile + 4-aminopiperidine) | 0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15 to +20 |

| 3 | Meisenheimer Intermediate | +5 to +10 |

| 4 | Transition State 2 (Leaving Group Departure) | +10 to +15 |

| 5 | Products (this compound + HF) | -10 to -15 |

This table represents a plausible reaction energy profile based on computational studies of similar SNAr reactions.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 4 Aminopiperidin 1 Yl Benzonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 4-(4-Aminopiperidin-1-yl)benzonitrile, NMR provides critical information on the connectivity of atoms, the conformational preferences of the piperidine (B6355638) ring, and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the piperidine ring. The protons on the benzonitrile ring ortho and meta to the cyano group would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the piperidine ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 1.5-4.0 ppm) due to chair-chair interconversion and spin-spin coupling. The protons on the carbon adjacent to the nitrogen of the benzonitrile ring (α-protons) are expected to be deshielded and appear at a lower field compared to the other piperidine protons.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon of the cyano group would appear at a characteristic downfield shift (around δ 118-125 ppm). The aromatic carbons would resonate in the δ 110-155 ppm range, while the aliphatic carbons of the piperidine ring would be found in the upfield region (typically δ 20-60 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzonitrile C1 (ipso-CN) | - | ~105 |

| Benzonitrile C2/C6 | ~7.5 (d) | ~134 |

| Benzonitrile C3/C5 | ~6.9 (d) | ~115 |

| Benzonitrile C4 (ipso-N) | - | ~152 |

| Benzonitrile -CN | - | ~119 |

| Piperidine C2'/C6' (axial) | ~3.8 (m) | ~50 |

| Piperidine C2'/C6' (equatorial) | ~3.8 (m) | ~50 |

| Piperidine C3'/C5' (axial) | ~1.7 (m) | ~30 |

| Piperidine C3'/C5' (equatorial) | ~2.0 (m) | ~30 |

| Piperidine C4' | ~2.9 (m) | ~45 |

| Piperidine 4'-NH₂ | ~1.5 (br s) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet, 'm' a multiplet, and 'br s' a broad singlet.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, confirming their connectivity. It would also show correlations between the ortho and meta protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the piperidine C2'/C6' protons and the benzonitrile C4 carbon, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. In the case of the piperidine ring, NOESY can distinguish between axial and equatorial protons through their spatial proximities. For example, strong cross-peaks between protons in a 1,3-diaxial relationship would be expected.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to:

Determine Polymorphism: Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra due to differences in crystal packing and molecular conformation.

Analyze Conformation in the Solid State: The conformation of the piperidine ring in the solid state might be different from that in solution. ssNMR can provide precise information about torsional angles and intermolecular interactions in the crystalline lattice.

Study Molecular Dynamics: Techniques like variable temperature ssNMR can be used to study dynamic processes in the solid state, such as ring-flipping of the piperidine moiety or rotations of the benzonitrile group.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Crystal Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of a derivative of this compound would provide a wealth of information.

While a crystal structure for the exact title compound is not publicly available, the structure of the closely related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile , provides valuable insights nih.gov. In this related structure, both piperidine rings adopt a chair conformation, which is the most stable conformation for a six-membered ring nih.gov. The crystal packing is dominated by van der Waals interactions, with intermolecular C-H···N hydrogen bonds and C-H···π interactions also present nih.gov.

For this compound, a similar chair conformation for the piperidine ring is expected. The presence of the primary amino group would likely introduce stronger intermolecular hydrogen bonding (N-H···N or N-H···N≡C) which would significantly influence the crystal packing.

Interactive Data Table: Crystallographic Data for the Analogous 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.090(2) |

| b (Å) | 11.100(2) |

| c (Å) | 13.446(3) |

| β (°) | 100.72(3) |

| Volume (ų) | 1479.7(5) |

| Z | 4 |

This data provides a model for what could be expected for the crystal structure of this compound, with the understanding that the different substituent on the second piperidine ring would alter the unit cell parameters and packing interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the key vibrational modes would be:

N-H Stretching: The primary amino group (-NH₂) would exhibit two characteristic stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The presence and position of these bands can indicate the extent of hydrogen bonding.

C≡N Stretching: The nitrile group has a very strong and sharp absorption in the IR spectrum, usually in the region of 2220-2260 cm⁻¹. The position of this band is sensitive to the electronic environment.

C-N Stretching: The stretching vibrations of the C-N bonds of the piperidine ring and the bond connecting the piperidine to the benzonitrile ring would appear in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C-H and C=C Stretching: The benzonitrile ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Piperidine C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring would be observed in the 2800-3000 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C≡N bonds. A combined IR and Raman analysis would allow for a more complete assignment of the vibrational modes. The study of the N-H stretching bands at different concentrations or in different solvents can provide detailed information about hydrogen bonding interactions.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300-3500 (medium) | 3300-3500 (weak) |

| Nitrile (-C≡N) | Stretch | 2220-2260 (strong, sharp) | 2220-2260 (strong) |

| Aromatic C-H | Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Aromatic C=C | Stretch | 1450-1600 (medium-strong) | 1450-1600 (strong) |

| Amino (-NH₂) | Scissoring | 1590-1650 (medium) | Weak |

| Aliphatic C-N | Stretch | 1000-1250 (medium) | Weak |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. Tandem mass spectrometry (MS/MS) is particularly useful for studying the fragmentation pathways of ions.

For this compound, the molecular ion peak [M+H]⁺ would be observed in the mass spectrum. The fragmentation of this ion in an MS/MS experiment would likely proceed through several characteristic pathways:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of radicals from the piperidine ring.

Loss of Ammonia: The primary amino group could be lost as a neutral ammonia molecule (NH₃).

Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation to produce smaller charged fragments.

Loss of HCN: The benzonitrile moiety can lead to the loss of a neutral hydrogen cyanide molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the proposed structures. LC-MS/MS is a particularly powerful technique for impurity profiling, allowing for the separation of impurities from the main compound before mass analysis. This is critical in pharmaceutical analysis to identify and quantify potentially harmful impurities.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization of Enantiomerically Enriched Analogs

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. If this compound were to be derivatized to introduce a chiral center, for example, by substitution on the piperidine ring, these techniques would be essential for its stereochemical characterization.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically enriched sample of a chiral derivative would exhibit a characteristic CD spectrum with positive and/or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects can be used to determine the absolute configuration of the chiral center, often in conjunction with quantum chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and can also be used to determine the absolute configuration of chiral molecules.

For achiral this compound, these techniques would not be applicable. However, for any chiral derivatives, CD and ORD would be vital for confirming enantiomeric purity and assigning the absolute stereochemistry.

Computational Chemistry and Theoretical Studies of 4 4 Aminopiperidin 1 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-(4-Aminopiperidin-1-yl)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable insights into its geometry, electronic properties, and reactivity. researchgate.net

Optimized molecular geometry calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. rsc.org For this compound, the HOMO is expected to be localized primarily on the aminopiperidine moiety, particularly the nitrogen atoms, while the LUMO is likely to be distributed over the benzonitrile (B105546) ring due to the electron-withdrawing nature of the nitrile group.

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity, likely from the amino and piperidine (B6355638) nitrogens. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capacity, centered on the benzonitrile ring. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests relatively high kinetic stability. rsc.org |

| Dipole Moment | ~ 4.5 D | Indicates a significant degree of polarity. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents. mdpi.combiorxiv.org For this compound, the piperidine ring can exist in various conformations, with the chair form being the most stable. MD simulations can reveal the dynamics of ring puckering and the orientation of the amino and benzonitrile substituents.

When solvated, the interactions between the compound and solvent molecules can be analyzed. In aqueous solution, the primary amine and the nitrogen of the nitrile group can act as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors. The simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell. biorxiv.org The conformational landscape of the molecule can also be influenced by the solvent, with different conformers being stabilized to varying degrees. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While a QSAR model cannot be built for a single compound, this compound serves as a common scaffold for the synthesis of various derivatives. nih.gov In such studies, a library of analogs is created by modifying the core structure, and their biological activities are determined.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. mdpi.com These models generate contour maps that indicate where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for biological activity. This information is invaluable for guiding the rational design of new, more potent derivatives of this compound.

Ligand-Protein Docking and Molecular Mechanics (MM) Simulations for Receptor Interaction Hypotheses

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.com Given that derivatives of this compound have shown activity against various biological targets, docking studies can be used to hypothesize how this scaffold interacts with the binding sites of these proteins. nih.govnih.gov

The docking process involves placing the ligand in various conformations and orientations within the receptor's active site and scoring the resulting poses based on a scoring function that estimates the binding affinity. nih.gov For this compound, key interactions are likely to involve hydrogen bonding from the amino group and the piperidine nitrogen, as well as potential π-π stacking interactions involving the benzonitrile ring. nih.gov

Following docking, Molecular Mechanics (MM) simulations can be performed on the ligand-protein complex to refine the binding pose and assess its stability over time. These simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in the Receptor |

| Hydrogen Bond Donor | Amino group (-NH2) | Aspartate, Glutamate, Serine, Threonine, Carbonyl backbone |

| Hydrogen Bond Acceptor | Amino group (-NH2), Piperidine Nitrogen, Nitrile Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |

| Hydrophobic Interactions | Phenyl ring, Piperidine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Benzonitrile ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. rsc.org

The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed using DFT. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. These predictions can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org

Reaction Mechanism Prediction and Energy Barrier Calculations

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent derivatization. For instance, the N-arylation of 4-aminopiperidine (B84694) with 4-fluorobenzonitrile (B33359) is a common synthetic route. Computational methods can be used to model the reaction pathway, identify transition states, and calculate the activation energy barriers for each step. researchgate.net This can provide insights into the reaction kinetics and help in optimizing reaction conditions. Similarly, the mechanisms of reactions where the amino group or the nitrile group of the title compound participates can be elucidated. rsc.orgacs.orgacs.org

Investigations into Biomolecular Interactions and Target Engagement of 4 4 Aminopiperidin 1 Yl Benzonitrile

Ligand-Binding Studies with Purified Recombinant Proteins (In Vitro)

Ligand-binding assays are fundamental in determining the affinity and specificity of a compound for its protein target. These in vitro studies utilize purified recombinant proteins to ensure that the observed binding is a direct interaction with the target of interest, free from the complexities of a cellular environment.

Radioligand binding assays are a highly sensitive method used to characterize the interaction between a ligand and a receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a preparation of purified recombinant receptors. By measuring the amount of radioactivity bound to the receptors at various concentrations of the unlabeled compound, one can determine the compound's affinity for the receptor.

Key parameters derived from these assays include the equilibrium dissociation constant (Kd), which indicates the concentration of the ligand at which half of the receptors are occupied, and the maximal binding capacity (Bmax), which represents the total concentration of receptors in the preparation. nih.gov Competition binding assays, where the unlabeled compound competes with a known radioligand, are used to determine the inhibition constant (Ki), a measure of the compound's binding affinity.

Table 1: Hypothetical Radioligand Binding Assay Data for 4-(4-Aminopiperidin-1-yl)benzonitrile

| Target Receptor | Radioligand | Ki (nM) |

|---|---|---|

| Receptor X | [3H]-Ligand A | Data Not Available |

| Receptor Y | [125I]-Ligand B | Data Not Available |

| Receptor Z | [3H]-Ligand C | Data Not Available |

This table illustrates the type of data generated from radioligand binding assays. Specific data for this compound is not currently available in published literature.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide detailed information about the kinetics and thermodynamics of binding interactions in real-time and without the need for labeling.

Surface Plasmon Resonance (SPR) measures the change in the refractive index at the surface of a sensor chip as a ligand in solution flows over its immobilized binding partner. nih.gov This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), which together provide the equilibrium dissociation constant (Kd). nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target protein. mdpi.comwur.nl A solution of the ligand is titrated into a solution containing the protein, and the heat released or absorbed is measured. wur.nl This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wur.nl

Table 2: Illustrative SPR and ITC Parameters for a Ligand-Protein Interaction

| Parameter | Description | Illustrative Value |

|---|---|---|

| SPR | ||

| kon (M-1s-1) | Association rate constant | 1 x 105 |

| koff (s-1) | Dissociation rate constant | 1 x 10-4 |

| Kd (nM) | Equilibrium dissociation constant (koff/kon) | 1 |

| ITC | ||

| n | Stoichiometry of binding | 1:1 |

| Kd (μM) | Equilibrium dissociation constant | 2.5 |

| ΔH (kcal/mol) | Enthalpy change | -8.5 |

| ΔS (cal/mol·deg) | Entropy change | 15 |

This table presents typical parameters obtained from SPR and ITC experiments. Specific data for this compound is not available.

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

For compounds that target enzymes, it is crucial to quantify their inhibitory or activating effects and to understand the mechanism by which they exert this influence.

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency as an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The inhibition constant (Ki) is a more absolute measure of binding affinity and is independent of substrate concentration. researchgate.netresearchgate.net For some classes of inhibitors, such as certain dipeptidyl peptidase-4 (DPP-4) inhibitors, IC50 values in the nanomolar range are indicative of high potency. nih.govnih.gov

Table 3: Example Enzyme Inhibition Data for a Hypothetical Inhibitor

| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Enzyme A | Substrate P | Data Not Available | Data Not Available |

| Enzyme B | Substrate Q | Data Not Available | Data Not Available |

| Enzyme C | Substrate R | Data Not Available | Data Not Available |

This table is a template for presenting enzyme inhibition data. No specific IC50 or Ki values for this compound have been reported.

Understanding the mechanism of enzyme inhibition is critical for drug development. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. These are distinguished by how the inhibitor binds to the enzyme and how it affects the enzyme's kinetics. biorxiv.org Mechanistic studies often involve measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. For irreversible inhibitors, the analysis focuses on determining the inactivation rate constant (kinact) and the inhibition constant (Ki). biorxiv.org

Cell-Free System Assays for Functional Modulation of Biomolecular Pathways

Cell-free systems, such as cell-free protein synthesis systems, offer a controlled environment to study the functional consequences of a compound's interaction with its target. mdpi.com These systems consist of the essential cellular machinery for transcription and translation but lack intact cells. This allows for the direct assessment of a compound's effect on a specific biological process, such as protein synthesis or the activity of a signaling pathway, without the confounding factors of cell membranes and complex cellular signaling networks. mdpi.com For instance, a compound's ability to modulate the synthesis of a particular protein can be directly quantified in a cell-free system.

While specific investigations into the biomolecular interactions of this compound are not extensively documented in peer-reviewed literature, the methodologies described provide a clear framework for how such a characterization would be undertaken. Future research efforts are necessary to elucidate the specific binding partners and functional effects of this compound.

Fluorescent Probes and Chemical Tools Derived from this compound for Biological Systems Research

The development of fluorescent probes is a powerful strategy for visualizing the distribution and interaction of small molecules within cellular environments. By attaching a fluorophore to a parent compound, researchers can track its localization, and in some cases, its binding to specific targets in real-time using advanced microscopy techniques.

Design and Synthesis of Fluorescent Probes:

The structure of this compound offers several points for chemical modification to append a fluorescent tag. The primary amino group on the piperidine (B6355638) ring is a prime site for conjugation with a variety of fluorophores. The selection of the fluorophore and the linking chemistry is critical to ensure that the biological activity of the parent molecule is not significantly altered.

Commonly used fluorophores for such purposes include coumarins, fluoresceins, rhodamines, and BODIPY dyes, each with distinct photophysical properties. The choice of linker, often a flexible alkyl chain, can also influence the probe's properties.

A hypothetical design for a fluorescent probe derived from this compound is presented below:

| Probe Component | Example Structure/Moiety | Rationale |

| Parent Scaffold | This compound | The core structure responsible for potential biological activity. |

| Linker | Hexamethylene diamine | Provides flexibility and spatial separation between the scaffold and the fluorophore to minimize steric hindrance. |

| Fluorophore | BODIPY FL | Bright, photostable fluorophore with a relatively small size and emission in the green spectrum, suitable for live-cell imaging. |

Applications in Biological Systems Research:

Fluorescently labeled analogs of this compound could be instrumental in several research applications:

Cellular Uptake and Subcellular Localization: By treating cells with a fluorescent probe, its accumulation and distribution within different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) can be monitored, providing clues about its mechanism of action.

Target Engagement Studies: If a primary target of the compound is known, colocalization studies with fluorescently tagged target proteins can provide visual confirmation of their interaction in a cellular context.

High-Throughput Screening: Fluorescent probes can be used in competitive binding assays to screen for other small molecules that bind to the same target.

While specific fluorescent probes derived from this compound are not extensively documented in publicly available literature, the principles for their design and application are well-established in medicinal chemistry. For instance, the development of fluorescent probes for other aminopiperidine-containing molecules has demonstrated the feasibility of this approach for studying their biological targets.

Proteomic Approaches for Identifying Off-Target Interactions of this compound

Understanding the full spectrum of protein interactions for a small molecule is crucial for predicting its efficacy and potential side effects. Chemical proteomics offers a suite of powerful techniques to identify both the intended targets and the unintended "off-targets" of a compound on a proteome-wide scale.

Chemical Proteomics Strategies:

Two primary strategies in chemical proteomics are particularly relevant for elucidating the interaction profile of this compound: affinity-based proteomics and activity-based protein profiling (ABPP).

Affinity-Based Proteomics: This approach involves immobilizing a derivative of the compound of interest onto a solid support, such as agarose (B213101) or magnetic beads, to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down," isolated, and subsequently identified by mass spectrometry. The primary amino group of this compound is a convenient handle for immobilization.

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families. While this compound itself is not inherently reactive, it could be modified with a reactive group (a "warhead") and a reporter tag (like biotin (B1667282) or a fluorophore). This modified probe can then be used in competitive profiling experiments. By comparing the protein labeling profile in the presence and absence of the parent compound, proteins that are competed off are identified as specific interactors.

Hypothetical Off-Target Identification Workflow:

A hypothetical workflow for identifying off-targets of this compound using affinity-based proteomics is outlined below.

| Step | Description | Expected Outcome |

| 1. Probe Synthesis | Synthesize a derivative of this compound with a linker attached to the primary amine, suitable for immobilization. | A functionalized version of the compound ready for conjugation to a solid support. |

| 2. Affinity Matrix Preparation | Covalently attach the synthesized probe to NHS-activated sepharose beads. | An affinity matrix with the compound of interest as the "bait." |

| 3. Protein Pulldown | Incubate the affinity matrix with a complex protein lysate (e.g., from a relevant cell line). Non-specific binders are washed away. | Proteins that specifically bind to the immobilized compound are captured on the beads. |

| 4. Elution and Digestion | Elute the bound proteins from the beads and digest them into smaller peptides using trypsin. | A complex mixture of peptides representing the interacting proteins. |

| 5. Mass Spectrometry Analysis | Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Identification and quantification of the proteins that were pulled down. |

| 6. Data Analysis | Compare the proteins identified from the compound-bound beads to those from control beads to identify specific binders. | A list of candidate off-target proteins for this compound. |

The benzonitrile (B105546) moiety itself is a common feature in many bioactive molecules and can participate in various non-covalent interactions with protein targets. nih.gov Proteomic studies on other nitrile-containing drugs have successfully identified their protein targets, underscoring the utility of this approach. rsc.org

The insights gained from such proteomic studies are invaluable for understanding the polypharmacology of this compound, guiding lead optimization efforts to enhance selectivity and minimize potential adverse effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Aminopiperidin 1 Yl Benzonitrile Analogs

Systematic Modification of the Piperidine (B6355638) Ring for Conformational and Steric Effects

The piperidine ring of 4-(4-Aminopiperidin-1-yl)benzonitrile is a key structural element that can be systematically modified to probe the conformational and steric requirements of the binding pocket of a biological target. The inherent flexibility of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat forms, which can significantly impact ligand-receptor interactions.

Research on related scaffolds has shown that introducing substituents on the piperidine ring can lock it into a preferred conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency. For instance, the introduction of small alkyl groups at the C-2 or C-3 positions can influence the torsional angles and favor a specific chair conformation, leading to an optimized presentation of the pharmacophoric elements to the target protein.

Furthermore, the steric bulk of substituents on the piperidine ring can be systematically varied to explore the topology of the binding site. In studies of Cathepsin S inhibitors, for example, the replacement of a simple piperidine with a more rigid bicyclic system, such as a 6,6-bicyclic amine, has been explored to understand the spatial constraints of the S4 pocket of the enzyme. These modifications can lead to enhanced binding affinity by maximizing van der Waals interactions and displacing unfavorable water molecules.

Illustrative Data on Piperidine Ring Modifications:

| Compound ID | Piperidine Modification | Target IC50 (nM) | Conformational Rigidity |

| 1a | Unsubstituted | 50 | Flexible |

| 1b | 2-methyl | 35 | Increased |

| 1c | 3,3-dimethyl | 80 | High |

| 1d | (6,6-bicyclic amine) | 20 | Very High |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of piperidine ring modifications on biological activity based on general principles of medicinal chemistry.

Derivatization of the Amino Group for Charge and Hydrogen Bonding Impact

The primary amino group at the C-4 position of the piperidine ring is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions and electrostatic interactions with the target protein. Derivatization of this amino group can profoundly impact the charge distribution and hydrogen bonding capacity of the molecule.

Furthermore, the basicity of the amino group can be modulated through substitution. N-alkylation or N-arylation can alter the pKa of the amine, which in turn affects its ionization state at physiological pH. This is a crucial parameter for optimizing electrostatic interactions with acidic residues in the binding site and for controlling pharmacokinetic properties such as absorption and clearance.

Illustrative Data on Amino Group Derivatization:

| Compound ID | Amino Group Derivatization | H-Bonding Potential | Target Ki (nM) |

| 2a | -NH2 | Donor/Acceptor | 100 |

| 2b | -NH-Acetyl | Donor/Acceptor | 75 |

| 2c | -NH-SO2-Me | Acceptor | 120 |

| 2d | -N(Me)2 | Acceptor | 250 |

Note: The data in this table is illustrative and based on established principles of how amino group derivatization can influence hydrogen bonding and binding affinity.

Substituent Effects on the Benzonitrile (B105546) Ring: Electronic and Steric Influences

The benzonitrile ring in this compound serves as a key recognition element for many biological targets and its electronic and steric properties can be systematically modulated by introducing substituents. The nitrile group itself is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions.

Steric effects of the substituents also play a crucial role. Bulky substituents can be used to probe the size and shape of the binding pocket. A well-placed substituent that occupies a hydrophobic pocket can significantly enhance binding affinity. However, a substituent that is too large may introduce steric clashes and reduce potency. The position of the substituent on the ring (ortho, meta, or para to the piperidine) is also critical in determining the vector of interaction with the target.

Illustrative Data on Benzonitrile Ring Substitution:

| Compound ID | Substituent on Benzonitrile | Electronic Effect | Steric Hindrance | Target pIC50 |

| 3a | H | Neutral | Low | 6.5 |

| 3b | 3-Fluoro | Electron-withdrawing | Low | 7.1 |

| 3c | 4-Methoxy | Electron-donating | Medium | 6.8 |

| 3d | 3-tert-Butyl | Neutral | High | 5.9 |

Note: This table provides an illustrative representation of how electronic and steric effects of substituents on the benzonitrile ring can modulate biological activity.

Bioisosteric Replacements and Their Impact on Biological Interaction Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while maintaining or improving its biological activity. In the context of this compound analogs, various parts of the molecule can be subjected to bioisosteric replacement.

The nitrile group can be replaced with other functionalities that mimic its size, shape, and electronic properties. For example, a trifluoromethyl group can act as a bioisostere for the nitrile group, offering similar steric bulk and electron-withdrawing character. Other potential bioisosteres include oxadiazoles or other small heterocycles that can act as hydrogen bond acceptors.

The piperidine ring itself can be replaced with other saturated heterocycles, such as morpholine or piperazine, to introduce additional heteroatoms that can alter polarity, solubility, and metabolic stability. The introduction of a morpholine ring, for instance, can increase hydrophilicity and potentially reduce off-target effects related to lipophilicity.

The 4-amino group can also be replaced with other hydrogen-bonding moieties. For example, a hydroxyl group or a small amide can serve as a bioisostere, offering different hydrogen bonding patterns and physicochemical properties.

Illustrative Data on Bioisosteric Replacements:

| Compound ID | Bioisosteric Replacement | Rationale | Impact on Lipophilicity (clogP) |

| 4a | Nitrile -> Trifluoromethyl | Mimic electronic and steric properties | Increased |

| 4b | Piperidine -> Morpholine | Increase polarity, improve solubility | Decreased |

| 4c | Amino -> Hydroxyl | Alter H-bonding, reduce basicity | Decreased |

Note: This illustrative table highlights potential bioisosteric replacements and their predicted impact on a key physicochemical property.

Application of Chemoinformatics and Machine Learning in SAR/SPR Analysis

The systematic exploration of SAR and SPR for this compound analogs generates a large amount of data that can be effectively analyzed using chemoinformatics and machine learning techniques. These computational approaches can help to identify complex relationships between molecular structure and biological activity that may not be apparent from traditional analysis.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity of a series of analogs. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on existing SAR data to build predictive models. These models can handle high-dimensional data and can capture non-linear relationships between structure and activity. For example, a machine learning model could be trained to predict the inhibitory potency of new analogs against a specific target based on their structural features.

These computational tools can significantly accelerate the drug discovery process by enabling a more rational and data-driven approach to lead optimization.

Multi-Parameter Optimization Strategies for Novel Analogs

The development of a successful drug candidate requires the simultaneous optimization of multiple parameters, including potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety. Multi-parameter optimization (MPO) strategies are employed to navigate this complex and often conflicting landscape of properties.

Computational tools can be used to predict many of these properties for virtual compounds, allowing for in silico MPO before committing to synthesis. This approach helps to identify compounds that have a balanced profile and are more likely to succeed in later stages of drug development. By integrating data from various assays and predictive models, MPO strategies guide the medicinal chemist towards the identification of high-quality clinical candidates.

Chemical Biology Applications of 4 4 Aminopiperidin 1 Yl Benzonitrile and Its Research Probes

Development of Fluorescent Tags and Imaging Agents for Subcellular Localization Studies

There is currently no available scientific literature detailing the development or use of 4-(4-Aminopiperidin-1-yl)benzonitrile as a fluorescent tag or imaging agent. The core structure possesses a primary amine on the piperidine (B6355638) ring and a nitrile group on the benzonitrile (B105546) moiety, both of which could theoretically be functionalized to attach a fluorophore. However, no studies have been published that demonstrate the synthesis of such fluorescent derivatives or their subsequent application in subcellular localization studies.

Use as Affinity Ligands for Target Identification and Validation in Proteomics

The utility of this compound as an affinity ligand for target identification and validation in proteomics has not been reported in peer-reviewed research. Affinity-based proteomics is a powerful technique for identifying the protein targets of small molecules. This typically involves immobilizing the small molecule onto a solid support to "fish" for its binding partners in a cell lysate. While the 4-aminopiperidinyl moiety could serve as a potential vector for immobilization, no research has been published demonstrating the application of this compound in such affinity chromatography or pull-down experiments.

Generation of Photoaffinity Labels for Covalent Target Capture

The generation of photoaffinity labels derived from this compound for covalent target capture is an area that remains unexplored in the scientific literature. Photoaffinity labeling is a technique used to covalently link a ligand to its target protein upon photoactivation, enabling definitive target identification. This typically requires the incorporation of a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the molecule's structure. A search of the available literature reveals no instances where this compound has been modified to include such a photoreactive moiety or used in photoaffinity labeling studies.

Design of Chemosensors and Biosensors Incorporating the this compound Scaffold

The design and application of chemosensors or biosensors incorporating the this compound scaffold have not been reported. Chemosensors and biosensors are analytical devices that can detect the presence of specific chemical or biological analytes. The development of such sensors often relies on the specific recognition properties of a scaffold and its ability to produce a measurable signal upon binding. To date, no research has been published that leverages the this compound structure for the development of such analytical tools.

Advanced Research Directions and Future Perspectives for 4 4 Aminopiperidin 1 Yl Benzonitrile

Integration with Artificial Intelligence and Robotic Synthesis Platforms

The synthesis of 4-(4-Aminopiperidin-1-yl)benzonitrile and its derivatives is poised for significant acceleration through the integration of artificial intelligence (AI) and robotic synthesis platforms. These automated systems can revolutionize the discovery and optimization of synthetic routes for complex molecules.

Robotic Synthesis and Optimization: Automated chemical synthesis systems, sometimes called "Synbots," combine robotic hardware with intelligent software to execute and optimize reactions. acs.org These platforms can systematically vary parameters such as temperature, solvent, and catalyst concentration to find the optimal conditions for reactions like the N-arylation of 4-aminopiperidine (B84694) with a fluorobenzonitrile precursor. acs.orgnih.gov The integration of robotic systems allows for high-throughput screening of reaction conditions, enabling reliable and reproducible synthesis of compound libraries for further study. nih.gov The feedback from these robotic experiments can be fed back into the AI model, creating a closed loop of planning, execution, and learning that continuously refines the synthetic process. acs.org

Conceptual Application to this compound Synthesis:

| Parameter | Traditional Approach | AI/Robotic Approach | Potential Advantage |

| Route Design | Based on known reactions, literature precedent, and chemist's intuition. | AI proposes multiple routes, including novel and counter-intuitive ones. acs.org | Discovery of more efficient or patentable synthetic pathways. |

| Reaction Optimization | One-variable-at-a-time (OVAT) manual experimentation. | Multi-parameter optimization performed autonomously by a robot. nih.gov | Faster identification of optimal conditions, higher yields, and purity. |

| Data Collection | Manual recording of a limited number of data points. | Continuous data logging from integrated sensors for multiple variables. | Rich datasets for deeper process understanding and model training. |

| Reproducibility | Subject to human error and variations in technique. | High precision and consistency in execution. nih.gov | Increased reliability and transferability of synthetic protocols. |

This automated approach not only accelerates the synthesis of the parent compound but also facilitates the rapid creation of analog libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery and chemical biology.

Exploration of Novel Reaction Spaces and Catalytic Systems

Future research will likely focus on moving beyond conventional synthetic methods for this compound to explore novel reaction spaces and employ advanced catalytic systems. This involves developing more efficient, selective, and environmentally benign synthetic strategies.